Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group linked to a nicotinoyl-piperidine moiety. This structure combines aromatic, amide, and heterocyclic components, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-21(27)17-6-4-16(5-7-17)19(25)23-13-15-8-11-24(12-9-15)20(26)18-3-2-10-22-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBPMWWZFLXPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with nicotinic acid to form the nicotinoylpiperidine intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under carbamoylation conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets in the body. The nicotinoyl group is known to interact with nicotinic acetylcholine receptors, potentially modulating neurotransmission. The piperidine ring may also play a role in the compound’s pharmacological effects by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Nicotinoyl-Piperidine vs. Benzyl/Pyridine Groups: The nicotinoyl-piperidine moiety in the target compound provides a distinct heterocyclic environment compared to benzyl (in ) or pyridine (in ) substituents. This may enhance binding affinity to nicotinic acetylcholine receptors or enzymes with hydrophobic pockets.
- Carbamoyl Linker Flexibility : Compounds like Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate share the carbamoyl-benzoate backbone but differ in substituent bulkiness and electronic properties, impacting solubility and steric interactions.
Key Observations :
- Lower yields in analogues (e.g., 43% in ) suggest challenges in steric hindrance or side reactions, which may also apply to the nicotinoyl-piperidine derivative.
Physicochemical and Pharmacological Properties
Table 3: Comparative Properties
Key Observations :
- Nicotinoyl Group Impact: The pyridine-3-carbonyl group in the target compound likely increases polarity compared to bromomethyl or ethynyl derivatives, improving aqueous solubility.
- Thermal Stability : The high melting point of Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate (93–95°C) suggests that the target compound may exhibit similar stability due to aromatic stacking.
Biological Activity
Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate is an organic compound notable for its complex structure, which includes a piperidine ring, a nicotinoyl group, and a benzoate ester. This unique combination suggests potential biological activities that warrant detailed investigation.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). The nicotinoyl group enhances binding affinity to these receptors, potentially modulating neurotransmission and influencing various neurological processes. Additionally, the piperidine moiety may interact with enzymes and receptors involved in neurotransmitter release and signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.
Anticancer Activity
Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer, through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Neurological Effects
Given its structural components, this compound is being investigated for potential therapeutic effects in neurological disorders such as Alzheimer's disease. It may enhance cognitive function by modulating cholinergic signaling pathways.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating strong bactericidal properties.
Case Study 2: Cancer Cell Proliferation Inhibition
In a controlled experiment involving various cancer cell lines, the compound was found to inhibit proliferation effectively. The study reported a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-(((1-nicotinoylpiperidin-4-yl)methyl)carbamoyl)benzoate, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves multi-step reactions:
Amidation : Coupling 4-(aminomethyl)piperidine with nicotinic acid derivatives using carbodiimide reagents (e.g., EDCl/HOBt) under inert conditions .
Esterification : Reacting the resulting intermediate with methyl 4-(chlorocarbonyl)benzoate in anhydrous DMF at 0–5°C to prevent hydrolysis .
Purification : Use column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Key Variables : Temperature control during esterification, stoichiometric excess of coupling reagents (1.2–1.5 equiv.), and inert atmosphere (N₂/Ar) to minimize side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to verify piperidine ring conformation, carbamoyl linkage, and ester group (e.g., singlet at δ ~3.8 ppm for methyl ester) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamoyl C=O) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .
- X-ray Crystallography : For unambiguous confirmation (if crystals are obtained; use SHELXL for refinement) .
Q. How can researchers design initial biological activity screens for this compound?
- Protocol :
Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination) .
Cell Viability : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
- Approach :
- Analog Synthesis : Modify the nicotinoyl group (e.g., replace with isonicotinoyl) or piperidine substituents (e.g., 4-cyano vs. 4-methyl) .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (carbamoyl) and hydrophobic (piperidine) motifs .
- Data Correlation : Compare IC₅₀ values with substituent electronic parameters (Hammett σ) or steric bulk (Taft ES) .
Q. What strategies resolve discrepancies in solubility data across different experimental setups?
- Solutions :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : Protonate the piperidine nitrogen (pKa ~8.5) in acidic buffers (pH 4–5) .
- Salt Formation : Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .
Q. How can computational modeling predict binding modes with biological targets?
- Protocol :
Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., PDB 3LCS) .
Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds between carbamoyl and kinase hinge regions .
Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities of analogs .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Challenges : Poor crystal growth due to flexible piperidine-carbamoyl linkage.
- Solutions :
- Crystallization Screens : Use Hampton Index Kit (condition B2: 0.2 M sodium malonate, pH 7.0) .
- Data Collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution datasets .
- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms .
Q. How is metabolic stability assessed in preclinical studies?
- Methods :
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Use Q-TOF MS to detect hydroxylated piperidine or ester hydrolysis products .
Q. What statistical approaches reconcile contradictory bioactivity data in replicate studies?
- Analysis :
- Multivariate Regression : Identify confounding variables (e.g., DMSO batch, cell passage number) .
- ANOVA : Compare IC₅₀ values across 3+ independent experiments (p < 0.05 significance) .
- QC Measures : Include reference inhibitors (e.g., staurosporine) and internal controls in each assay plate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
